3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a methyl group, a 2-methylpropyl group, and a pentyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-methylpropyl bromide and pentylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 3-methyl-1H-pyrazole is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form 3-methyl-1-(2-methylpropyl)-1H-pyrazole.
Step 2: The intermediate product is then reacted with pentylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(2-methylpropyl)-1H-pyrazole: Lacks the N-pentyl group, resulting in different chemical and biological properties.
3-methyl-1-(2-methylpropyl)-N-ethyl-1H-pyrazol-4-amine: Contains an ethyl group instead of a pentyl group, leading to variations in its reactivity and applications.
Uniqueness
3-methyl-1-(2-methylpropyl)-N-pentyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 2-methylpropyl and N-pentyl groups differentiates it from other pyrazole derivatives and contributes to its unique properties and applications.
Properties
CAS No. |
1856026-89-5 |
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Molecular Formula |
C13H25N3 |
Molecular Weight |
223.36 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C13H25N3/c1-5-6-7-8-14-13-10-16(9-11(2)3)15-12(13)4/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
LKLZHFZWSJOZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)CC(C)C |
Origin of Product |
United States |
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